molecular formula C9H15NO2 B13534865 Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13534865
M. Wt: 169.22 g/mol
InChI Key: IISXRNXZCJZRMT-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action remains largely unexplored.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the class of bicyclic alkaloids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

    Overview of Biological Activity

    This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects. The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.

    Key Biological Activities

    • Neurotransmitter Reuptake Inhibition :
      • The compound has been identified as a monoamine reuptake inhibitor, which is significant in treating mood disorders such as depression and anxiety. It exhibits a capacity to inhibit the reuptake of serotonin (5-HT), norepinephrine, and dopamine, thus enhancing neurotransmitter availability in the synaptic cleft .
    • Antidepressant Effects :
      • Research indicates that compounds within the azabicyclo[3.2.1]octane family can serve as effective antidepressants by modulating monoamine neurotransmission . This aligns with findings that demonstrate their potential in alleviating symptoms associated with mood disorders.
    • Antiviral Properties :
      • Some derivatives of azabicyclo compounds have shown antiviral activity against various pathogens, suggesting a broader therapeutic potential beyond central nervous system disorders .

    The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

    • Binding Affinity : The compound binds to serotonin and dopamine transporters, leading to altered neurotransmitter dynamics . This binding can result in either agonistic or antagonistic effects depending on the specific receptor interactions.
    • Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to neurotransmitter synthesis and receptor regulation, further contributing to its pharmacological profile .

    Case Studies and Experimental Data

    A review of recent studies highlights several key findings regarding the biological activity of this compound:

    StudyFindings
    Demonstrated significant inhibition of serotonin reuptake in vitroSupports potential use as an antidepressant
    Identified as a monoamine reuptake inhibitor with broad therapeutic applicationsSuggests utility in treating mood disorders
    Exhibited antiviral activity against specific virusesIndicates potential for broader therapeutic applications

    Properties

    Molecular Formula

    C9H15NO2

    Molecular Weight

    169.22 g/mol

    IUPAC Name

    methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

    InChI

    InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3

    InChI Key

    IISXRNXZCJZRMT-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1C2CCC1CNC2

    Origin of Product

    United States

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